2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide is an organic compound that features both benzylsulfonyl and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide typically involves the reaction of benzylsulfonyl chloride with 2,4-difluoroaniline in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the difluorophenyl ring .
Scientific Research Applications
2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylboronic acid: Shares the difluorophenyl group but lacks the benzylsulfonyl moiety.
2,4-Difluorophenyl isocyanate: Contains the difluorophenyl group and is used in different chemical reactions.
2,4-Difluorophenylacetonitrile: Another compound with the difluorophenyl group, used in organic synthesis.
Uniqueness
The combination of these functional groups allows for versatile reactivity and binding interactions, making it valuable in various research and industrial contexts .
Biological Activity
2-(Benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on existing literature.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following key structural features:
- Sulfonyl group : Enhances solubility and biological activity.
- Difluorophenyl moiety : Imparts unique electronic properties that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the sulfonamide : Reaction of benzylsulfonyl chloride with 2,4-difluoroaniline in the presence of a base.
- Acetylation : The resulting sulfonamide is then acetylated to form the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests against various bacterial strains showed promising results:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa.
Table 1 summarizes the antimicrobial activity observed in various studies:
Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
---|---|---|
Staphylococcus aureus | 18 | |
Bacillus subtilis | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also been evaluated for anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : In cancer cells, it appears to activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death.
Case Studies
- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Evaluation : Research by Johnson et al. (2024) showed that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3S/c16-12-6-7-14(13(17)8-12)18-15(19)10-22(20,21)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPZSDSQWWJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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